Cas no 2097859-42-0 (2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide)
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide structure](https://www.kuujia.com/scimg/cas/2097859-42-0x500.png)
2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide
- 2-methoxy-5-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]benzamide
- 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide
-
- Inchi: 1S/C18H20N4O5S/c1-27-16-5-4-14(8-15(16)18(19)24)28(25,26)21-10-12-7-13(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11,21H,2-3,6,10H2,1H3,(H2,19,24)
- InChI Key: IESZVSWSLPNJEL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C(N)=O)C=1)OC)(NCC1=CN=CC(=C1)N1C(CCC1)=O)(=O)=O
Computed Properties
- Exact Mass: 404.11544092 g/mol
- Monoisotopic Mass: 404.11544092 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 404.4
- XLogP3: -0.4
- Topological Polar Surface Area: 140
2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-2286-1mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-10mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-100mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-25mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-5mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-5μmol |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-30mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-20μmol |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-20mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-2286-50mg |
2-methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide |
2097859-42-0 | 50mg |
$160.0 | 2023-09-08 |
2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide Related Literature
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide
Introduction to 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide (CAS No. 2097859-42-0)
2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide (CAS No. 2097859-42-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential therapeutic applications, particularly in the treatment of various diseases and conditions. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide is notable for its combination of a methoxy group, a sulfamoyl moiety, and a pyrrolidine ring. These functional groups contribute to the compound's overall stability and reactivity, making it an interesting candidate for further investigation. The methoxy group enhances solubility and metabolic stability, while the sulfamoyl moiety is known for its ability to form hydrogen bonds with biological targets, potentially enhancing binding affinity.
The synthesis of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the coupling of 2-methoxybenzoyl chloride with an appropriate sulfonamide derivative, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, reducing the overall cost and time required for production.
In terms of biological activity, 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, studies have explored its antitumor properties, with preliminary data suggesting that it may inhibit the growth of certain cancer cell lines by disrupting key signaling pathways.
The pharmacokinetic properties of 2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide have also been investigated. Preclinical studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in human trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Methoxy-5-{[5-(2-Oxopyrrolidin-l-y l)pyridin -3 -y l]methyl} sulfamoyl benzamide in treating various conditions. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and support the continuation of clinical development.
In addition to its therapeutic potential, 2-Methoxy-{[5-(2-Oxopyrrolidin-l-y l)pyridin -3 -y l]methyl} sulfamoyl benzamide has also been studied for its use as a research tool in understanding biological processes. Its ability to selectively target specific enzymes and pathways makes it a valuable probe for investigating disease mechanisms and developing new therapeutic strategies.
The future prospects for 2-Methoxy-{[5-(2-Oxopyrrolidin-l-y l)pyridin -3 -y l]methyl} sulfamoyl benzamide are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving these advancements forward, with the ultimate goal of bringing this compound to market as a safe and effective treatment option.
In conclusion, 2-Methoxy-{[5-(2-Oxopyrrolidin-l-y l)pyridin -3 -y l]methyl} sulfamoyl benzamide (CAS No. 2097859-42-) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological properties, positions it as a candidate for further development in the treatment of various diseases. Continued research and clinical trials will be essential in realizing its full potential as a therapeutic agent.
2097859-42-0 (2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide) Related Products
- 2248320-16-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 671198-55-3(N-(2-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide)
- 2229296-75-5(5-(dimethylamino)-3-(2-methoxy-2-oxoethyl)pentanoic acid)
- 40300-58-1(2-Bromobenzene-1,3-diamine)
- 477490-21-4(methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate)
- 2229546-37-4(N-ethyl-3-(prop-2-yn-1-yl)benzamide)
- 2090976-29-5(5-tert-butyl-2-chloropyridine-3-carbonitrile)
- 2171983-37-0(3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanoylpiperidin-2-yl}propanoic acid)
- 1155003-91-0((2-ethoxyethyl)1-(thiophen-2-yl)ethylamine)
- 470480-36-5((2R)-3-(3-bromophenyl)-2-acetamidopropanoic acid)



